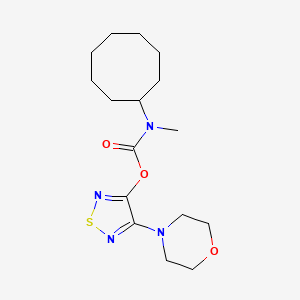
JZP-430
説明
JZP 430 is a potent and irreversible inhibitor of α/β-hydrolase domain 6 (ABHD6).
JZP-430 is a potent and selective ABHD6 inhibitor. P-430 potently and irreversibly inhibited hABHD6 (IC50 =44 nM) and showed ∼230-fold selectivity over fatty acid amide hydrolase (FAAH) and lysosomal acid lipase (LAL), the main off-targets of related compounds. Additionally, activity-based protein profiling indicated that this compound displays good selectivity among the serine hydrolases of the mouse brain membrane proteome. This compound has been identified as a highly selective, irreversible inhibitor of hABHD6, which may provide a novel approach in the treatment of obesity and type II diabetes.
科学的研究の応用
神経薬理学:エンドカンナビノイド系の調節
JZP-430: は、α/β-ヒドロラーゼドメイン含有タンパク質6(ABHD6)の阻害剤です {svg_1}。ABHD6は、痛み、気分、食欲など、さまざまな生理学的プロセスに関与するエンドカンナビノイド系において役割を果たしています。this compoundは、ABHD6を阻害することでエンドカンナビノイドシグナルを調節することができ、不安、うつ病、神経変性疾患などの神経疾患の治療薬となる可能性があります。
脂質代謝:グリセロ脂質経路の調査
この化合物は、脂肪酸アミドヒドロラーゼ(FAAH)やモノアシルグリセロールリパーゼ(MAGL)などの他の酵素よりもABHD6に対して選択的であるため、グリセロ脂質代謝の研究に役立ちます {svg_2}。研究者は、this compoundを使用して、ABHD6によって調節される特定の経路を解明し、肥満や糖尿病などの脂質関連代謝疾患に関する知見を得ることができます。
心臓血管の健康:心臓機能におけるエンドカンナビノイド系
エンドカンナビノイド系は、心臓血管の健康にも役割を果たしています。this compoundは、ABHD6が心臓機能や心臓血管疾患にどのように影響するかを研究するために使用することができ、心臓病に対する新しい治療法の開発につながる可能性があります。
これらのthis compoundの各用途は、科学研究における重要な関心の分野を表しており、治療介入の可能性のある経路と、健康と病気におけるエンドカンナビノイド系と脂質代謝の多様な役割に関するより深い理解を提供します。 この化合物のABHD6に対する選択的な阻害は、健康と病気におけるエンドカンナビノイド系と脂質代謝の多様な役割を探求するための貴重なツールとなります {svg_3}.
作用機序
Target of Action
JZP-430, also known as (4-Morpholin-4-yl-1,2,5-thiadiazol-3-yl) N-cyclooctyl-N-methylcarbamate, is a potent, highly selective, and irreversible inhibitor of α/β-hydrolase domain 6 (ABHD6) . ABHD6 is an enzyme that plays a crucial role in the metabolism of endocannabinoids, a group of bioactive lipids involved in various physiological processes.
Mode of Action
This compound interacts with its target, ABHD6, by binding to it and inhibiting its activity . This inhibition is achieved through an irreversible mechanism, meaning that once this compound binds to ABHD6, the enzyme remains inactive. The compound exhibits a significant selectivity for ABHD6 over other enzymes such as fatty acid amide hydrolase (FAAH) and lysosomal acid lipase (LAL) .
Biochemical Pathways
By inhibiting ABHD6, this compound affects the endocannabinoid system, a complex cell-signaling system involved in regulating a range of functions and processes including sleep, mood, appetite, memory, and reproduction . Specifically, the inhibition of ABHD6 leads to an increase in the levels of certain endocannabinoids, which can then bind to cannabinoid receptors in the body and trigger various physiological responses .
Result of Action
The inhibition of ABHD6 by this compound and the subsequent increase in endocannabinoid levels can lead to various molecular and cellular effects. For instance, in the context of pain management, increased endocannabinoid levels have been associated with reduced nociception, or the sensory nervous system’s response to harmful stimuli .
生化学分析
Biochemical Properties
JZP-430 plays a crucial role in biochemical reactions by inhibiting the activity of α/β-hydrolase domain-containing protein 6 (ABHD6). This enzyme is involved in the hydrolysis of monoacylglycerols, which are important intermediates in lipid metabolism. This compound selectively inhibits ABHD6 with an IC50 value of 44 nM, demonstrating high specificity over other enzymes such as fatty acid amide hydrolase (FAAH) and lysosomal acid lipase (LAL) . By inhibiting ABHD6, this compound modulates the levels of monoacylglycerols, thereby influencing lipid signaling pathways and metabolic processes.
Cellular Effects
This compound exerts significant effects on various types of cells and cellular processes. By inhibiting ABHD6, this compound impacts cell signaling pathways, gene expression, and cellular metabolism. The inhibition of ABHD6 leads to an accumulation of monoacylglycerols, which can activate signaling pathways such as the endocannabinoid system. This activation can influence various cellular functions, including cell proliferation, differentiation, and apoptosis . Additionally, this compound has been shown to affect the expression of genes involved in lipid metabolism and inflammatory responses, further highlighting its impact on cellular processes.
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the active site of ABHD6, leading to the inhibition of its enzymatic activity. This compound forms a covalent bond with the catalytic serine residue of ABHD6, resulting in irreversible inhibition . This inhibition prevents the hydrolysis of monoacylglycerols, leading to their accumulation and subsequent activation of downstream signaling pathways. The selective inhibition of ABHD6 by this compound is attributed to its unique chemical structure, which allows for specific interactions with the enzyme’s active site.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability under standard storage conditions, with a shelf life of up to four years when stored at -20°C . Its stability in solution may vary depending on the solvent used. Long-term studies have shown that this compound can maintain its inhibitory effects on ABHD6 for extended periods, making it suitable for prolonged experimental use. Additionally, the degradation of this compound in biological systems has been studied, revealing that it can be metabolized and cleared from cells over time .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively inhibits ABHD6 activity without causing significant toxicity . At higher doses, the compound may exhibit toxic or adverse effects, including hepatotoxicity and neurotoxicity. These threshold effects highlight the importance of optimizing the dosage of this compound in preclinical studies to achieve the desired therapeutic outcomes while minimizing potential side effects.
Metabolic Pathways
This compound is involved in metabolic pathways related to lipid metabolism. By inhibiting ABHD6, this compound modulates the hydrolysis of monoacylglycerols, leading to changes in metabolic flux and metabolite levels . The compound’s interaction with ABHD6 affects the balance between monoacylglycerols and other lipid intermediates, influencing various metabolic processes. Additionally, this compound may interact with other enzymes and cofactors involved in lipid metabolism, further contributing to its effects on metabolic pathways.
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. The compound can diffuse across cell membranes and accumulate in specific cellular compartments . Additionally, this compound may interact with transporters and binding proteins that facilitate its uptake and distribution within cells. The localization and accumulation of this compound in specific tissues can influence its activity and effectiveness in modulating ABHD6 activity.
Subcellular Localization
The subcellular localization of this compound is primarily determined by its interactions with ABHD6 and other cellular components. This compound is known to target the endoplasmic reticulum and lipid droplets, where ABHD6 is predominantly localized . This localization allows this compound to effectively inhibit ABHD6 activity and modulate lipid metabolism within these subcellular compartments. Additionally, post-translational modifications and targeting signals may influence the distribution and activity of this compound within cells.
特性
IUPAC Name |
(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl) N-cyclooctyl-N-methylcarbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N4O3S/c1-19(13-7-5-3-2-4-6-8-13)16(21)23-15-14(17-24-18-15)20-9-11-22-12-10-20/h13H,2-12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKSHMJCYWFOADB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCCCCC1)C(=O)OC2=NSN=C2N3CCOCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N4O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does JZP-430 interact with ABHD6 and what are the downstream effects of this interaction?
A1: this compound functions as an irreversible inhibitor of α/β-hydrolase domain 6 (ABHD6) []. While the exact mechanism of inhibition hasn't been fully elucidated in the provided research, the term "irreversible" suggests a strong, likely covalent bond formation between this compound and the enzyme's active site. This binding prevents ABHD6 from performing its regular function, which is believed to involve the hydrolysis of lipids that modulate inflammation and metabolism. By inhibiting ABHD6, this compound may increase the levels of these lipids, potentially leading to therapeutic benefits in obesity and type II diabetes [].
Q2: What is known about the Structure-Activity Relationship (SAR) of this compound and how does it inform the development of more potent and selective ABHD6 inhibitors?
A2: The research highlights this compound as a potent ABHD6 inhibitor with an IC50 value of 44 nM []. Although specific SAR details aren't provided in this study, it's mentioned that a series of 34 1,2,5‐thiadiazole carbamate derivatives were synthesized and evaluated. This suggests that modifications to the core structure, including the 4-morpholino group, the cyclooctyl(methyl)carbamate moiety, or the thiadiazole ring, could impact the inhibitory activity and selectivity profile. Further SAR studies are crucial to optimize this compound's pharmacological properties, such as enhancing its potency, selectivity, and pharmacokinetic profile, for potential therapeutic applications.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


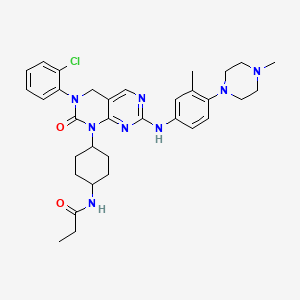
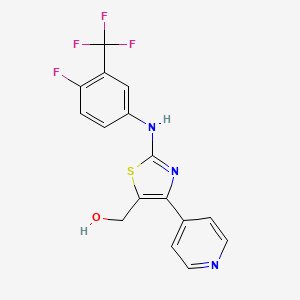
![[5-(aminomethyl)spiro[2H-1-benzofuran-3,4'-piperidine]-1'-yl]-[5-(2-phenylethynyl)furan-2-yl]methanone](/img/structure/B608209.png)

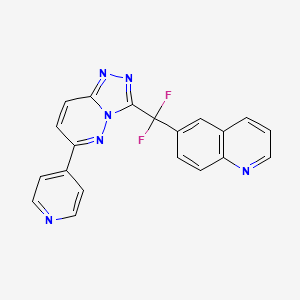
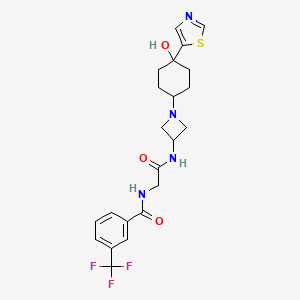
![1-[6-chloro-5-(trifluoromethoxy)-1H-benzimidazol-2-yl]pyrazole-4-carboxylic acid](/img/structure/B608221.png)
![3-(Cyclopropylmethyl)-7-(4-phenylpiperidin-1-yl)-8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B608222.png)
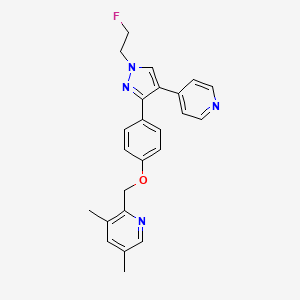
![2-[[4-[1-(2-(18F)fluoranylethyl)-4-pyridin-4-ylpyrazol-3-yl]phenoxy]methyl]-3,5-dimethylpyridine](/img/structure/B608225.png)
